![molecular formula C23H17NO2S B5186509 6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B5186509.png)
6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol, also known as MIPT, is a chemical compound that belongs to the family of thiazepine derivatives. It has gained significant attention in the scientific community due to its potential application in various research fields.
Aplicaciones Científicas De Investigación
Malaria Drug Development
The compound GNF-Pf-5129 is part of the Malaria Drug Accelerator (MalDA) Consortium’s innovative target-guided discovery platform . The consortium aims to advance the development of new antimalarial drugs .
Antimalarial Mechanism of Action
Metabolomic studies have profiled GNF-Pf-5129 and showed that it clusters with GNF-Pf-5660, a known hemoglobin uptake inhibitor that does not affect hemozoin detoxification . This suggests that GNF-Pf-5129 might have a similar mechanism of action.
Multidrug-Resistant Modulator
GNF-Pf-5129, also known as MMV085203, has been identified as a phenotypic screening hit that kills both blood- and sexual-stage P. falciparum parasites . This suggests its potential as a multidrug-resistant modulator in malaria treatment.
Medicinal Potential
The compound “6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol” is a type of benzothiazepine . Benzothiazepines have medicinal potential and can be synthesized to incorporate structural variation at the three aromatic regions of the structure, and at the sulfur atom .
Antiplasmodial Mechanisms of Action
Recent metabolomic developments for antimalarial drug discovery have pointed out innovative metabolic pathways that can revitalize the antimalarial pipeline . The compound “6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol” could potentially be involved in these pathways.
Uncomplicated Malaria and Resistance Management
MMV000563, also known as MMV688533, is in early development for uncomplicated malaria treatments and resistance management . It features rapid parasite killing in vitro and clearance in induced blood-stage malaria study .
Long Half-Life in Human Volunteers
MMV000563 has a long half-life in human volunteers . This suggests that it could be administered in a low single dose, which would be beneficial in terms of patient compliance and treatment cost .
Potential for Use in Pregnancy
MMV000563 is non-teratogenic, indicating its potential for use in pregnancy . This is significant as malaria poses a serious risk to pregnant women and their unborn children, and safe and effective treatment options are needed .
Mecanismo De Acción
Target of Action
It is part of the malaria drug accelerator (malda) consortium’s research, which focuses on linking phenotypic hits to function for malaria .
Mode of Action
It is known that the compound has shown efficacy againstPlasmodium falciparum, the parasite responsible for malaria . The compound’s interaction with its targets leads to the inhibition of the parasite’s growth and survival .
Biochemical Pathways
Compounds that target the parasite formate nitrite h±transporter (pffnt), responsible for lactate efflux and ph maintenance, demonstrate a profile of metabolic collapse . This suggests that GNF-Pf-5129 may similarly affect metabolic pathways in the parasite.
Result of Action
The result of GNF-Pf-5129’s action is the inhibition of Plasmodium falciparum growth and survival . This makes it a potential candidate for antimalarial drug development.
Propiedades
IUPAC Name |
11-(4-methoxyphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO2S/c1-26-15-12-10-14(11-13-15)23-20-21(16-6-2-3-7-17(16)22(20)25)24-18-8-4-5-9-19(18)27-23/h2-13,23-24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXCPELUXWSHGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.